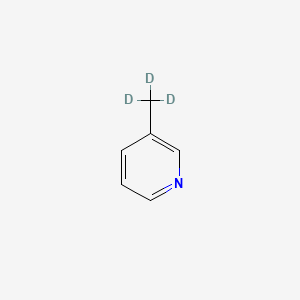

3-Methyl-D3-pyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQTTZVARXURQS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Heterogeneous Catalysis in Loop Reactors

The industrial synthesis of 3-methylpyridine provides foundational insights into deuteration adaptations. A patented process employs a loop reactor for the reaction of formaldehyde, paracetaldehyde, ammonia, and acetic acid at 260–300°C and 100 bar. By substituting ammonia with deuterated ammonia (ND3) and using deuterated acetic acid (CD3COOD), this method can yield 3-Methyl-D3-pyridine. The loop reactor’s high mixing efficiency and continuous operation enable a space-time yield of 10.02 kg/h of 3-methylpyridine with 64.6% yield. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 278°C | Optimizes cyclization |

| Pressure | 100 bar | Enhances reaction rate |

| Molar ratio (CH2O:C3H6O) | 0.7–1.4 | Minimizes 3-ethylpyridine byproduct |

Deuteration is achieved in situ by replacing protic reagents with deuterated analogs, though isotopic purity depends on the extent of H/D exchange during side-chain formation.

Homogeneous Rhodium and Ruthenium Catalysts

Recent advances in directed C–H deuteration enable selective labeling of heteroaromatics. Rhodium complexes (e.g., [Cp*RhCl2]2) facilitate H/D exchange at the methyl group’s α-position under mild conditions (90–130°C). For 3-methylpyridine, directing groups such as methoxyamide anchor the catalyst, enabling deuterium incorporation at the methyl group via four-membered metallacycle intermediates. Ruthenium nanoparticles on polyvinylpyrrolidone (PVP) supports further enhance deuteration efficiency, achieving >90% D-incorporation in 5-membered heterocycles under D2O atmospheres.

Deuterated Methylating Agents for Direct Side-Chain Labeling

Bioinspired D3-Methylating Agents

The d3-methylating agent DMTT (dimethyl d3-thiocarbonate) selectively transfers CD3 groups to pyridine derivatives under basic conditions (K2CO3, 50°C). In a benchmark reaction with pyridine, DMTT achieves 90% yield of this compound with 99% deuterium purity (Table 1). Competing agents like CD3I or (CD3)2SO4 show lower yields (2–31%) and isotopic scrambling.

Table 1. Performance of Methylating Agents

Acetyl-Intermediate Reduction

A two-step method involves deuteration of 3-acetylpyridine followed by reduction. Treating 3-acetylpyridine with D2O and Pd/C under H2 atmosphere deuterates the acetyl methyl group, which is then reduced to CD3 via LiAlD4. This approach achieves 85–90% deuterium incorporation but requires careful handling of pyrophoric reagents.

Industrial-Scale Optimization and Challenges

Continuous Flow Systems

The loop reactor’s design minimizes thermal gradients, critical for maintaining deuterium stability. In a 100 L reactor, continuous feeding of deuterated catalyst solution (75% D2O, 15% ND3, 10% CD3COOD) and paracetaldehyde achieves 64.6% yield of this compound with <3.5% 3-ethylpyridine byproduct. Retention time (20 minutes) balances conversion and isotopic purity.

Isotopic Scrambling and Purity Control

Deuteration at high temperatures risks H/D exchange at undesired positions. Rhodium catalysts mitigate this by operating below 100°C, but industrial scalability remains limited. Post-synthesis purification via fractional distillation or chromatography is often required to achieve >98% isotopic purity.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

| Method | Yield (%) | Cost | Scalability | Isotopic Purity |

|---|---|---|---|---|

| Loop Reactor | 64.6 | Low | High | 95–98% |

| DMTT Methylation | 90 | Moderate | Moderate | 99% |

| Acetyl Reduction | 85 | High | Low | 90–95% |

The loop reactor offers the best balance of cost and scalability, while DMTT provides superior purity for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-D3-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Nitric acid is commonly used as an oxidant for converting this compound to nicotinic acid.

Substitution: Various reagents can be used for substitution reactions, including halogens and organometallic reagents.

Major Products Formed

Nicotinic Acid: Formed through the oxidation of this compound.

Substituted Pyridines: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-Methyl-D3-pyridine has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing various pyridine derivatives.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methyl-D3-pyridine involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as stromelysin-1 and collagenase 3, which play roles in the degradation of extracellular matrix proteins . These interactions can affect various biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

Non-Deuterated Analog: 3-Methylpyridine (β-Picoline)

3-Methylpyridine (C₆H₇N) serves as the non-deuterated counterpart. Key differences include:

| Property | 3-Methyl-D3-pyridine | 3-Methylpyridine |

|---|---|---|

| Molecular Weight | 96.14 g/mol | 93.13 g/mol |

| Deuteration | 3 D atoms (methyl group) | No deuterium |

| Stability | Reduced metabolic lability | Higher metabolic turnover |

| Applications | Isotopic tracing, NMR | Solvent, pharmaceutical intermediates |

The deuterated form’s reduced metabolic lability makes it preferable for long-term tracer studies, whereas β-picoline is widely used in industrial synthesis .

Higher Deuterated Analog: 3-Methylpyridine-d7

3-Methylpyridine-d7 (CD₃C₅D₄N) contains seven deuterium atoms (three in the methyl group and four in the pyridine ring). Key distinctions:

| Property | This compound | 3-Methylpyridine-d7 |

|---|---|---|

| Molecular Weight | 96.14 g/mol | 100.16 g/mol |

| Deuteration | 3 D atoms | 7 D atoms |

| Cost (250 mg) | ¥49,500 | Not specified |

| Applications | Targeted isotopic studies | High-resolution NMR, advanced metabolic studies |

The full deuteration in 3-Methylpyridine-d7 enhances spectral resolution in NMR but increases synthesis complexity and cost .

Functionalized Derivatives with Methyl Groups

(3-Methylpyridin-2-yl)methanamine•HCl

This derivative (C₇H₁₁ClN₂) features a methyl group at position 3 and an aminomethyl group at position 2. Unlike this compound, it is protonated and used in pharmaceutical intermediates. Its molecular weight (170.63 g/mol) and solubility in polar solvents contrast with the deuterated compound’s neutral hydrophobicity .

5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine

This compound (C₁₄H₁₆N₂) has a methyl group at position 2 and a dimethylphenyl substituent. It exhibits antibacterial and anthelmintic activity, highlighting a pharmacological divergence from this compound’s analytical role .

Comparison with Pharmacologically Active Pyridines

ABT-089: A Neuroprotective Pyridine Derivative

ABT-089 ([2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]) shares a methyl group at position 2 but includes a pyrrolidinylmethoxy substituent. Unlike this compound, it selectively activates α4β2 nicotinic acetylcholine receptors (nAChRs) and shows neuroprotective effects against glutamate-induced excitotoxicity (EC₅₀ = 3–10 µM) .

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

This compound (C₁₀H₁₅Cl₂N₂O₂) combines methyl, aminomethyl, and ester groups. It is used in materials science and catalysis, contrasting with this compound’s isotopic applications .

Key Data Tables

Table 1: Structural and Functional Comparison

Biologische Aktivität

3-Methyl-D3-pyridine, a deuterated derivative of 3-methylpyridine, is a compound of interest in various biological and chemical research fields. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and reaction mechanisms. This article explores the biological activity of this compound, including its pharmacological properties, potential applications, and relevant case studies.

This compound has the molecular formula . The presence of deuterium at the methyl group influences its chemical behavior, particularly in NMR spectroscopy where it serves as a probe molecule due to the distinct NMR signals produced by deuterated hydrogen atoms compared to regular hydrogen atoms.

Biological Activity Overview

While this compound itself does not exhibit a well-defined biological mechanism of action, it is often utilized in studies involving related pyridine derivatives that demonstrate significant biological activities. Pyridine compounds are known for their roles in various pharmacological contexts, including:

- Antimicrobial activity

- Anti-inflammatory properties

- Neuropharmacological effects

Pharmacological Studies

Recent research has highlighted the pharmacological potential of pyridine derivatives. For instance, studies have shown that certain pyridine-based compounds can act as inhibitors for various biological targets, including enzymes involved in inflammatory pathways. A notable example includes the investigation of N-(methyl-d3)pyridazine-3-carboxamide derivatives as TYK2 inhibitors, which demonstrated effective inhibition against STAT3 phosphorylation and showed promise in treating autoimmune diseases .

Case Studies and Research Findings

-

TYK2 Inhibition Study :

- Objective : To evaluate the inhibitory effects of pyridazine derivatives on TYK2.

- Findings : Compound 24 exhibited significant inhibition of STAT3 phosphorylation with selectivity towards other JAK family members. It showed effectiveness in anti-CD40-induced colitis models with favorable pharmacokinetic profiles .

- Fluorescent Probes Development :

Comparative Analysis of Related Compounds

The following table summarizes some key characteristics and biological activities associated with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Methylpyridine | Methyl group at position 4 | Higher basicity; potential antimicrobial |

| 2-Methylpyridine | Methyl group at position 2 | Different reactivity patterns; anti-inflammatory |

| 2,6-Lutidine | Two methyl groups at positions 2 and 6 | Enhanced steric hindrance; neuropharmacological effects |

| Nicotine | Pyridine ring with a pyrrolidine moiety | Notable alkaloid activity; stimulant effects |

Q & A

Q. How can researchers verify the isotopic purity of 3-Methyl-D3-pyridine in synthetic batches?

Methodological Answer: Isotopic purity is critical for deuterated compounds. Researchers should employ mass spectrometry (MS) to quantify the deuterium incorporation ratio, focusing on the molecular ion peak (M+) and its deuterated analogs. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H-NMR or H-NMR with suppression of proton signals, can confirm the absence of non-deuterated impurities. For example, this compound with 98 atom% D purity will show negligible proton signals in the CD3 group region .

Q. What synthetic strategies are recommended for incorporating deuterium into this compound?

Methodological Answer: Common approaches include:

- Deuterium exchange reactions : Using deuterated solvents (e.g., D2O) or catalysts under controlled conditions.

- Deuterated starting materials : Synthesizing the methyl-d3 group via CD3I or CD3MgX Grignard reagents.

- Catalytic deuteration : Hydrogen-deuterium exchange over metal catalysts (e.g., Pd/C) in D2O. Validation requires cross-referencing synthetic yields with isotopic purity data from MS/NMR .

Q. What analytical techniques are essential for characterizing this compound's structure?

Methodological Answer:

- High-resolution MS (HRMS) : To confirm molecular formula (C6H2D3N).

- NMR spectroscopy : C-NMR to identify carbon environments and H-NMR to confirm deuterium placement.

- Infrared (IR) spectroscopy : To detect vibrational modes altered by deuterium substitution (e.g., C-D stretching ~2100 cm⁻¹). Comparative analysis with non-deuterated analogs (e.g., 3-methylpyridine) helps distinguish isotopic effects .

Q. How should researchers address solubility challenges for this compound in biological assays?

Methodological Answer:

- Solvent screening : Test deuterated solvents (e.g., DMSO-d6) or co-solvents like ethanol-d6.

- Surfactant-assisted dissolution : Use deuterated detergents (e.g., SDS-d25) for aqueous solutions.

- Dynamic light scattering (DLS) : Monitor aggregation in real-time. Note that deuterated solvents may alter reaction kinetics or biological interactions .

Q. What safety protocols are critical when handling deuterated pyridine derivatives?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile deuterated compounds.

- Personal protective equipment (PPE) : Wear nitrile gloves and eye protection.

- Waste disposal : Segregate deuterated waste from non-deuterated materials to prevent cross-contamination. Safety data for non-deuterated analogs (e.g., 3-methylpyridine) provide a baseline, but deuterated forms may have unique hazards .

Q. How can researchers validate the absence of proton-deuterium exchange in this compound during storage?

Methodological Answer:

- Stability studies : Store samples under varying conditions (temperature, humidity) and periodically analyze via H-NMR.

- Isotopic tracing : Use D2O as a storage solvent to detect back-exchange via MS.

- Sealed containers : Use argon/vacuum-sealed vials to minimize atmospheric moisture exposure .

Advanced Research Questions

Q. What kinetic isotope effects (KIEs) are observed in reactions involving this compound compared to its protonated analog?

Methodological Answer:

- Experimental KIE measurement : Compare reaction rates (e.g., enzymatic metabolism, acid-base catalysis) between deuterated and non-deuterated forms.

- Computational modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and transition states. For instance, deuterium in the methyl group may reduce C-H(D) bond cleavage rates, affecting metabolic pathways .

Q. How can this compound be used as a tracer in metabolic studies?

Methodological Answer:

- Isotope-ratio mass spectrometry (IRMS) : Track deuterium incorporation into metabolites.

- Liquid chromatography-MS (LC-MS) : Quantify deuterated intermediates in biological matrices.

- Pharmacokinetic modeling : Compare clearance rates between deuterated and non-deuterated forms to assess metabolic stability. Ensure ethical approval for in vivo studies, as per institutional guidelines .

Q. What computational methods are suitable for predicting deuterium-induced electronic effects in this compound?

Methodological Answer:

Q. How do deuterium substitutions in this compound influence its crystallographic properties?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Compare unit cell parameters with non-deuterated analogs.

- Neutron diffraction : Resolve deuterium positions with high precision.

- Thermogravimetric analysis (TGA) : Assess thermal stability differences.

Note that deuteration can alter crystal packing and melting points .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

- Triangulation : Cross-validate with additional techniques like IR or Raman spectroscopy.

- Sample purification : Use preparative HPLC to isolate impurities.

- Collaborative analysis : Share raw data with peer labs for independent verification.

Contradictions may arise from isotopic scrambling or solvent interactions .

Q. How can this compound be functionalized for targeted drug delivery systems?

Methodological Answer:

- Click chemistry : Attach deuterated linkers (e.g., deuterated PEG) via azide-alkyne cycloaddition.

- Protecting group strategies : Use deuterated Boc or Fmoc groups for amine protection.

- Biological evaluation : Test deuterated conjugates in vitro for improved stability or reduced toxicity.

Reference synthetic protocols for similar pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.